molecular formula C19H30Cl2N2O2 B1680134 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride CAS No. 168986-60-5

1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride

Cat. No. B1680134
M. Wt: 389.4 g/mol
InChI Key: XVBGLZNYWUUAFF-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule that contains functional groups such as an amine, a chloro group, a methoxy group, and a piperidinyl group. These functional groups could potentially give this compound a variety of chemical properties and reactivities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the specific reactivities of the different parts of the molecule.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidinyl group, a type of cyclic amine, could potentially give this compound a three-dimensional structure.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine group could potentially participate in reactions with acids or with carbonyl compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make this compound soluble in polar solvents.


Scientific Research Applications

Cognitive and Memory Enhancement

1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride, primarily identified as RS 67333, has been extensively studied for its potential in enhancing cognitive processes, particularly learning and memory. This compound acts as a selective 5-HT4 receptor agonist. Studies demonstrate its ability to improve cognitive performances in various models.

  • Enhancement of Learning and Memory in Rats : RS 67333 has shown promising results in improving associative memory and learning in rats. It has been particularly effective in reversing cognitive performance decrements induced by atropine, suggesting its potential in treating cognitive dysfunctions (Marchetti et al., 2000); (Fontana et al., 1997).

  • Application in Aging and Alzheimer's Disease : Research indicates the compound's efficacy in both young and old rats, improving recognition in place and object recognition tasks. This points towards its potential application in cognitive disorders related to aging or neurodegenerative conditions like Alzheimer's disease (Lamirault & Simon, 2001).

  • Study on Cellular Excitability and Memory Processes : Further investigation into the role of 5-HT4 receptors in long-term hippocampal-dependent memory systems suggests that specific agonists like RS 67333 could be beneficial for treating memory-related dysfunctions (Marchetti et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve further exploration of its synthesis, its reactivity, and its potential biological activities. This could involve both experimental studies and computational modeling.


Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For more specific information, further research would be needed. Also, please remember to always handle chemicals safely and responsibly.


properties

IUPAC Name

1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-butylpiperidin-4-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O2.ClH/c1-3-4-9-22-10-7-14(8-11-22)5-6-18(23)15-12-16(20)17(21)13-19(15)24-2;/h12-14H,3-11,21H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBGLZNYWUUAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)CCC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430927
Record name 1-(4-AMINO-5-CHLORO-2-METHOXYPHENYL)-3-[1-BUTYL-4-PIPERIDINYL]-1-PROPANONE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride

CAS RN

168986-60-5
Record name 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168986-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-AMINO-5-CHLORO-2-METHOXYPHENYL)-3-[1-BUTYL-4-PIPERIDINYL]-1-PROPANONE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride
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1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride
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1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride
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1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride
Reactant of Route 5
1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride
Reactant of Route 6
1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride

Citations

For This Compound
26
Citations
LR McMahon, KA Cunningham - Journal of Pharmacology and Experimental …, 1999 - ASPET
The localization of 5-hydroxytryptamine 4 (5-HT 4 ) receptors suggests their role in the regulation of dopamine (DA) neurotransmission, a speculation that has been supported by …
Number of citations: 57 jpet.aspetjournals.org
B Sunyer, S Patil, C Frischer, H Hoeger, G Lubec - Amino Acids, 2008 - Springer
A series of cognitive enhancers (CEs) have been reported to increase spatial memory in rodents, information on behavioral effects, however, is limited. The aim of the study was …
Number of citations: 24 link.springer.com
P Recio, MV Barahona, LM Orensanz… - British journal of …, 2009 - Wiley Online Library
Background and purpose: 5‐Hydroxytryptamine (5‐HT) is one of the inhibitory mediators in the urinary bladder outlet region. Here we investigated mechanisms involved in 5‐HT‐…
Number of citations: 42 bpspubs.onlinelibrary.wiley.com
N Ahmadi-Mahmoodabadi, M Nasehi… - … of Advances in …, 2016 - journals.sbmu.ac.ir
Growing evidence suggests that serotonin plays an important role in learning and memory and all its receptors might be implicated in this process. The present study aimed at …
Number of citations: 0 journals.sbmu.ac.ir
N Ahmadi-Mahmoodabadi… - Iranian Journal of …, 2021 - ncbi.nlm.nih.gov
Objective (s): This study aimed at investigating the effect of serotonergic 5-HT4 receptor agonist/antagonist on memory consolidation deficit induced by ACPA (a potent, selective CB 1 …
Number of citations: 9 www.ncbi.nlm.nih.gov
M Hernández, MV Barahona… - British journal of …, 2003 - Wiley Online Library
This study was designed to investigate the effect of 5‐hydroxytryptamine (5‐HT) and to characterize the 5‐HT receptors involved in 5‐HT responses in the pig intravesical ureter. 5‐HT (…
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
K Ishihara, N Takahashi, N Komoto… - Journal of …, 2013 - jstage.jst.go.jp
Electrophysiological studies were performed to determine whether serotonergic modulation in the nucleus accumbens (NAcc) was affected after repeated methamphetamine (MAP) …
Number of citations: 4 www.jstage.jst.go.jp
K Kobayashi, Y Ikeda, E Haneda… - Journal of …, 2008 - Soc Neuroscience
Selective serotonin reuptake inhibitors (SSRIs) have been used to treat various psychiatric disorders. Although the cellular mechanisms underlying amelioration of particular symptoms …
Number of citations: 75 www.jneurosci.org
T Freret, V Bouet, A Quiedeville, G Nee… - Behavioural brain …, 2012 - Elsevier
Facing inefficiency of current treatments to cure Alzheimer disease (AD), a pharmacological approach is now emerging on the assumption that a single compound may be able to hit …
Number of citations: 54 www.sciencedirect.com
CY Lee, SM Yau, CS Liau… - Journal of Experimental …, 2000 - Wiley Online Library
The present study investigated the site of action of 5‐hydroxytryptamine (5‐HT) and pharmacologically characterized the receptors involved in regulating blood glucose levels in the …
Number of citations: 52 onlinelibrary.wiley.com

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